Diisodecyl phthalate

Description

Significance of Diisodecyl Phthalate (B1215562) as a High Molecular Weight Phthalate

Diisodecyl phthalate is a key member of the high molecular weight phthalate esters, which are characterized by having seven or more carbon atoms in their chemical backbone. americanchemistry.com This structure imparts properties such as increased permanency, durability, low volatility, and high heat resistance. gst-chem.comamericanchemistry.com These characteristics make DIDP a preferred plasticizer for flexible polyvinyl chloride (PVC) products that require longevity and resistance to degradation under high temperatures. gst-chem.comunivarsolutions.com

DIDP is not a single, pure compound but rather a mixture of phthalate esters with side chains of varying lengths, averaging ten carbons. mst.dk It is synthesized through the esterification of phthalic anhydride (B1165640) with isodecyl alcohol. gst-chem.com The resulting substance is a clear, colorless, and oily liquid with a faint odor. univarsolutions.comchemicalbook.com Its low volatility and high permanency contribute to a longer service life for the products in which it is used. univarsolutions.com

The industrial applications of DIDP are extensive. It is a large-volume, general-purpose plasticizer used in a wide array of flexible PVC products. univarsolutions.comindustrialchemicals.gov.au These include wire and cable insulation, automotive components like car undercoating and sealants, roofing membranes, flooring, and wall coverings. industrialchemicals.gov.auindustrialchemicals.gov.au Beyond PVC, DIDP also finds use in other polymers such as polyurethanes and polyacrylates, and in non-PVC applications like pressure-sensitive adhesives, printing inks, and anti-corrosion paints. univarsolutions.comindustrialchemicals.gov.au

| Property | Value | Source |

|---|---|---|

| Chemical Formula | C28H46O4 | gst-chem.comchemicalbook.com |

| Molecular Weight | ~446.7 g/mol | mst.dk |

| Appearance | Colorless liquid | univarsolutions.comchemicalbook.com |

| Odor | Faint | chemicalbook.com |

| Melting Point | ~ -46°C to -50°C | gst-chem.commst.dk |

| Boiling Point | > 350°C to 463°C | gst-chem.commst.dk |

| Density | ~0.961 - 0.965 g/mL at 20°C | mst.dkchemicalbook.com |

| Water Solubility | <0.001 mg/L | mst.dk |

| Vapor Pressure | <5.0 x 10^-7 mmHg at 25°C | mst.dk |

Historical Perspective of this compound Research and Regulatory Landscape

The use of phthalates as plasticizers dates back to the 1920s, gaining prominence with the commercialization of PVC in the 1930s. wikipedia.org High molecular weight phthalates like DIDP were developed to offer improved performance characteristics, such as lower migration and better heat resistance, compared to their lower molecular weight counterparts like di(2-ethylhexyl) phthalate (DEHP). gst-chem.com

Over the years, as the use of plastics became ubiquitous, scientific and regulatory scrutiny of phthalates increased. nih.govresearchgate.net Concerns about the potential for human exposure and environmental impact led to extensive research into their toxicokinetics and effects. nih.govresearchgate.netobservatoireprevention.org Early research often focused on lower molecular weight phthalates, but as their use became more restricted in some applications, attention shifted towards HMW phthalates like DIDP and diisononyl phthalate (DINP). nih.govtaylorandfrancis.com

The regulatory landscape for DIDP has evolved globally. In the European Union, the use of certain phthalates, including DIDP, has been restricted in specific applications, particularly in toys and childcare articles that can be placed in the mouth by children. taylorandfrancis.com In the United States, the Consumer Product Safety Commission (CPSC) has also banned the use of several phthalates in children's toys. taylorandfrancis.com The U.S. Environmental Protection Agency (EPA) has conducted risk evaluations for DIDP under the Toxic Substances Control Act (TSCA). epa.govuseforesight.io These evaluations are often manufacturer-requested and involve a comprehensive review of available scientific data. useforesight.io

In Australia, DIDP was declared a priority existing chemical for public health risk assessment, leading to evaluations by the National Industrial Chemicals Notification and Assessment Scheme (NICNAS). industrialchemicals.gov.auindustrialchemicals.gov.au Similarly, Canada has assessed long-chain phthalates, including DIDP, to determine potential risks to human health and the environment. wikipedia.orgcanada.ca These regulatory actions are typically based on a weight-of-the-evidence approach, considering all available scientific studies. nih.gov

Current Research Gaps and Future Directions in this compound Studies

Despite decades of use and research, there are still identified gaps in the scientific understanding of this compound. A significant area for future research is the long-term effects of exposure to DIDP and its metabolites, particularly in sensitive populations. echochildren.org While some studies have investigated the toxicokinetics of DIDP, providing insights into its absorption, metabolism, and excretion, more research is needed to fully characterize its metabolic pathways and identify reliable biomarkers of exposure. nih.govresearchgate.net

Recent studies have begun to explore the potential for DIDP and other replacement phthalates to be associated with adverse health outcomes. echochildren.org One study suggested a link between prenatal exposure to certain phthalates, including DIDP, and an increased risk of preterm birth, highlighting the need for further investigation into the developmental effects of these compounds. echochildren.org

Another area requiring more research is the environmental fate and impact of DIDP. mst.dk While it is known to be readily biodegradable in laboratory settings, its behavior in various environmental compartments and its potential for bioaccumulation in different species need to be more thoroughly understood. mst.dk

Future research should also focus on the "regrettable substitution" dilemma, where a banned or restricted chemical is replaced by another with similar but less-studied potential for harm. nih.gov As DIDP has been used as a replacement for other phthalates, it is crucial to continue to evaluate its long-term safety profile to ensure it is a genuinely safer alternative. nih.govtaylorandfrancis.com The development of advanced analytical methods will be essential for detecting low levels of DIDP and its metabolites in human and environmental samples, which will support more accurate exposure assessments. nih.gov

Structure

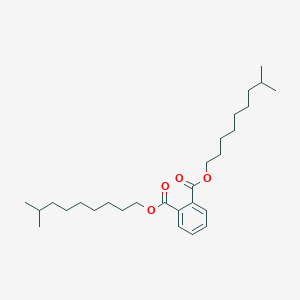

2D Structure

Properties

IUPAC Name |

bis(8-methylnonyl) benzene-1,2-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H46O4/c1-23(2)17-11-7-5-9-15-21-31-27(29)25-19-13-14-20-26(25)28(30)32-22-16-10-6-8-12-18-24(3)4/h13-14,19-20,23-24H,5-12,15-18,21-22H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVFDTKUVRCTHQE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCCCCCCOC(=O)C1=CC=CC=C1C(=O)OCCCCCCCC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H46O4, Array | |

| Record name | DIISODECYL PHTHALATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8552 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | DIISODECYL PHTHALATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0875 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50274032 | |

| Record name | Bis(8-methylnonyl) phthalate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50274032 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

446.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Diisodecyl phthalate appears as colorless liquid. May float or sink in water. (USCG, 1999), Dry Powder, Liquid; Liquid; Other Solid; Pellets or Large Crystals, Liquid, Clear liquid; [Hawley] Oily viscous liquid; [CHEMINFO], CLEAR VISCOUS LIQUID. | |

| Record name | DIISODECYL PHTHALATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8552 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,2-Benzenedicarboxylic acid, 1,2-diisodecyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,2-Benzenedicarboxylic acid, di-C9-11-branched alkyl esters, C10-rich | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Diisodecyl phthalate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4895 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | DIISODECYL PHTHALATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0875 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Boiling Point |

482 to 495 °F at 4 mmHg (NTP, 1992), BP: 253 °C at 4 mm Hg, at 0.5kPa: 250-257 °C | |

| Record name | DIISODECYL PHTHALATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8552 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | DIISODECYL PHTHALATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/930 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | DIISODECYL PHTHALATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0875 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Flash Point |

450 °F (NTP, 1992), 275 °C (527 °F) - closed cup, 450 °F (232 °C) (Open cup), 229 °C c.c. | |

| Record name | DIISODECYL PHTHALATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8552 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | DIISODECYL PHTHALATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/930 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | DIISODECYL PHTHALATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0875 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

Insoluble (NTP, 1992), In water, 0.28 mg/L at 25 °C, Soluble in organic solvents, Insoluble in glycerol, glycols and some amines, More soluble in crude sweat than in water and increasing solubility with pH rise, Solubility in water: none | |

| Record name | DIISODECYL PHTHALATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8552 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | DIISODECYL PHTHALATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/930 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | DIISODECYL PHTHALATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0875 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

0.967 at 68 °F (USCG, 1999) - Less dense than water; will float, 0.966 g/cu cm at 20 °C, Bulk density: 8 lb/gal, Relative density (water = 1): 0.96 | |

| Record name | DIISODECYL PHTHALATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8552 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | DIISODECYL PHTHALATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/930 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | DIISODECYL PHTHALATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0875 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Density |

15.4 (NTP, 1992) - Heavier than air; will sink (Relative to Air) | |

| Record name | DIISODECYL PHTHALATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8552 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Vapor Pressure |

0.00000053 [mmHg], 5.28X10-7 mm Hg at 25 °C, Vapor pressure, Pa at 200 °C: 147 | |

| Record name | Diisodecyl phthalate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4895 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | DIISODECYL PHTHALATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/930 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | DIISODECYL PHTHALATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0875 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Impurities |

Diisodecyl ether and Isodecyl benzoate (0.02 - 0.1% w/w), Isodecyl alcohol (0.01 - 0.05% w/w), Traces of other phthalates, Water (max 0.1% w/w), Bisphenol A may be included upon request by customer. | |

| Record name | DIISODECYL PHTHALATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/930 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Clear liquid | |

CAS No. |

26761-40-0, 89-16-7, 68515-49-1, 119394-45-5 | |

| Record name | DIISODECYL PHTHALATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8552 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Diisodecyl phthalate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=89-16-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Bis(8-methylnonyl) phthalate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000089167 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Diisodecyl phthalate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026761400 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2-Benzenedicarboxylic acid, di-C9-11-branched alkyl esters, C10-rich | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068515491 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2-Benzenedicarboxylic acid, 4,4'-carbonylbis-, 1,1',2,2'-tetraisodecyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0119394455 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2-Benzenedicarboxylic acid, 1,2-diisodecyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,2-Benzenedicarboxylic acid, di-C9-11-branched alkyl esters, C10-rich | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,2-Benzenedicarboxylic acid, 4,4'-carbonylbis-, 1,1',2,2'-tetraisodecyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Bis(8-methylnonyl) phthalate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50274032 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2-Benzenedicarboxylic acid, di-C9-11-branched alkyl esters, C10-rich | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.064.609 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Bis(8-methylnonyl) phthalate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.713 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Di-''isodecyl'' phthalate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.601 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIISODECYL PHTHALATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WF93T741QI | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | DIISODECYL PHTHALATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/930 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | DIISODECYL PHTHALATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0875 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

-58 °F (NTP, 1992), -50 °C | |

| Record name | DIISODECYL PHTHALATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8552 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | DIISODECYL PHTHALATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/930 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | DIISODECYL PHTHALATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0875 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Environmental Fate and Transport of Diisodecyl Phthalate

Environmental Release and Distribution Pathways of Diisodecyl Phthalate (B1215562)

Diisodecyl phthalate (DIDP) is not a naturally occurring substance. canada.ca Its presence in the environment is a result of its widespread use as a plasticizer. nih.gov

Emissions from Industrial Sources and Consumer Products

The release of DIDP into the environment can occur at various stages of a product's life cycle, including manufacturing, transport, storage, use, and disposal. rewe-group.com In 2015, the production and import of two common forms of DIDP (CASRN 26761-40-0 and 68515-49-1) in the United States were estimated to be between 1 to 20 million pounds and 100 to 250 million pounds, respectively. epa.gov By 2020, the volume for the former had decreased, while the latter had increased. epa.gov

DIDP is primarily used as a plasticizer in polyvinyl chloride (PVC) products to make them flexible. greenfacts.orgca.gov Since it is not chemically bound to the polymer, it can leach, migrate, or be released from these products over time. rewe-group.comgreenfacts.orgni.ac.rs Common consumer products containing DIDP include:

Automobile interiors ca.gov

Binders and storage cases ca.gov

Building and construction materials canada.ca

Garden hoses ca.gov

Paints and coatings epa.govindustrialchemicals.gov.au

Paper products canada.ca

Raincoats ca.gov

Rubber materials canada.ca

Sealants epa.gov

Shower curtains and bath mats ca.gov

Sporting equipment canada.ca

Tile flooring ca.gov

Toys and child care articles canada.caindustrialchemicals.gov.au

Wiring and cables canada.caindustrialchemicals.gov.au

Industrial releases can occur from facilities that produce or use DIDP. greenfacts.org These emissions can enter the air as vapor or attached to particles and can also be discharged directly into water systems. rewe-group.com Consumer products contribute to environmental release through gradual leaching into indoor environments like homes and cars, where it can accumulate in dust and air. ca.gov

Partitioning in Environmental Compartments: Soil, Sediment, Water, and Air

Once released, DIDP partitions, or distributes itself, into different environmental compartments based on its physical and chemical properties. canada.ca

Water: Due to its very low water solubility and high octanol-water partition coefficient (log Kow), DIDP released into water tends to adsorb to suspended solids and sediment. canada.canih.govfederalregister.gov

Air: In the atmosphere, DIDP is expected to exist in both vapor and particulate phases. nih.gov Particulate-phase DIDP is removed from the air through wet and dry deposition, settling onto soil and water surfaces. nih.gov The estimated half-life of vapor-phase DIDP in the atmosphere due to reaction with hydroxyl radicals is about 15 hours. nih.gov

Soil and Sediment: DIDP released to soil is expected to have no mobility and remain in this compartment due to its strong adsorption to organic carbon. canada.canih.gov It is not expected to leach through soil into groundwater. canada.ca Similarly, in aquatic environments, DIDP preferentially sorbs to sediments. federalregister.gov Sediments and soils are considered the primary sinks for DIDP in the environment. epa.gov

Table 1: Environmental Partitioning of this compound

| Environmental Compartment | Partitioning Behavior | Governing Properties |

|---|---|---|

| Water | Adsorbs to suspended solids and sediment. canada.canih.gov | Low water solubility, high log Kow. canada.cafederalregister.gov |

| Air | Exists in vapor and particulate phases; deposits onto soil and water. nih.gov | Vapor pressure, atmospheric reactions. nih.govnih.gov |

| Soil & Sediment | Strongly adsorbs and remains in this compartment; considered a primary sink. canada.canih.govepa.gov | High organic carbon-water (B12546825) partition coefficient (log Koc). nih.gov |

Migration and Leaching from Polymeric Materials

Because DIDP is not chemically bonded to the polymer matrix in products like PVC, it can migrate to the surface and leach into the surrounding environment. ni.ac.rsoaepublish.com This process is influenced by several factors:

Temperature: Higher temperatures can increase the rate of leaching. acs.orgmdpi.com

Contact Time: Longer contact between the plastic and another medium (e.g., food, water) increases the potential for migration. mdpi.com

Type of Contact Medium: Fatty or acidic foods are more likely to facilitate migration. mdpi.com

Aging of Material: Photoaging, or degradation from light exposure, can significantly enhance the leaching of DIDP and its transformation products from PVC microplastics. researchgate.net

Studies have shown that the release of DIDP from PVC materials can be non-linear, with saturation of release occurring at high concentrations of the plasticizer within the material. europa.eu The leaching of DIDP from consumer products is a significant pathway for its entry into indoor environments and subsequent human and environmental exposure. rewe-group.comca.gov

Biogeochemical Transformations of this compound in Various Media

DIDP can be transformed in the environment through biological and chemical processes. Biodegradation is considered a key environmental fate process. nih.gov

Aerobic Biodegradation Mechanisms and Rates in Aquatic and Terrestrial Environments

Under aerobic conditions (in the presence of oxygen), DIDP is considered to be readily biodegradable. mst.dkmst.dk The biodegradation process typically involves the following steps:

Primary Biodegradation: The diester (DIDP) is hydrolyzed into the monoester, monoisodecyl phthalate (MIDP), and an alcohol (isodecanol). epa.gov

Ultimate Biodegradation: The monoester is further broken down into phthalic acid, which is then mineralized to carbon dioxide (CO2) and water. epa.gov

Studies have shown varying rates of aerobic biodegradation:

In ready biodegradability tests, DIDP has shown degradation ranging from 30% to over 99% within 28 days. mst.dk

One study using an acclimated soil and sewage inoculum observed 56% of theoretical CO2 evolution after 28 days. nih.gov

Another study found that a strain of Bacillus sp. could efficiently degrade DIDP, transforming it into monoisodecyl phthalate and phthalic acid, which were then further degraded. nih.gov

The environmental half-life of DIDP in aerobic environments is estimated to be on the order of days to weeks. epa.govepa.gov

Table 2: Aerobic Biodegradation Data for this compound

| Test Type/Condition | Degradation Rate | Source |

|---|---|---|

| Ready Biodegradability (OECD 301C) | 30-100% after 14 days | mst.dk |

| Ultimate Biodegradation (acclimated inoculum) | 56% after 28 days | nih.govmst.dk |

| Primary Biodegradability (acclimated inoculum) | 68->99% | mst.dk |

| Aerobic Biodegradation in Water | 88% to >99% at 28 days | epa.gov |

Anaerobic Biodegradation Potential and Persistence

Under anaerobic conditions (in the absence of oxygen), the biodegradation of DIDP is significantly slower, and it is expected to be persistent. federalregister.govfederalregister.gov Such conditions are often found in benthic sediments and landfills. epa.govsrce.hr

One study investigating the transformation of various compounds by microorganisms from municipal solid waste under landfilling conditions found no transformation of DIDP after more than 100 days of incubation. diva-portal.org Another study reported 0% anaerobic biodegradation in sediment after 100 days. epa.gov This persistence in anaerobic environments means that DIDP can accumulate in these compartments over time. federalregister.govepa.gov

Photolysis and Hydrolysis Pathways

The abiotic degradation of this compound (DIDP) in the environment occurs through photolysis and hydrolysis, although their significance varies depending on the environmental compartment.

Hydrolysis: Hydrolysis is the chemical breakdown of a compound due to reaction with water. For DIDP, this process is generally slow under typical environmental conditions. epa.gov The rate of hydrolysis is pH-dependent, with faster degradation occurring in more alkaline conditions. Estimated hydrolysis half-lives for DIDP are approximately 3.4 years at a neutral pH of 7 and significantly shorter at 125 days at a pH of 8. epa.govcanada.ca While hydrolysis does occur, it is not considered a major degradation route for DIDP in the aquatic environment compared to other processes like biodegradation. mst.dkmst.dk The primary products of hydrolysis are the monoester, monoisodecyl phthalate (MIDP), and isodecanol (B128192). epa.govgreenfacts.org

Table 1: Estimated Abiotic Degradation Half-lives of this compound (DIDP)

| Degradation Process | Environmental Compartment | Estimated Half-life | pH (if applicable) | Reference |

| Photolysis | Atmosphere | 0.2 - 0.6 days | N/A | mst.dkgreenfacts.org |

| Hydrolysis | Water | 3.4 years | 7 | epa.govcanada.ca |

| Hydrolysis | Water | 125 days | 8 | epa.govcanada.ca |

Sorption and Desorption Dynamics in Environmental Matrices

Due to its chemical properties, particularly its low water solubility and high octanol-water partition coefficient (log Kow >8.0), DIDP has a strong tendency to adsorb to organic matter in the environment. mst.dk This process, known as sorption, significantly influences its transport and fate.

When released into water, a large fraction of DIDP is expected to partition from the water column to suspended solids and sediment. epa.gov Modeling predicts that over 93% of DIDP released into water will ultimately reside in sediments. frontiersin.org This strong affinity for solid matrices is quantified by the organic carbon-water partition coefficient (Koc). Estimated log Koc values for DIDP range from 5.46 to 6.04, and a measured average Koc in sediment was determined to be 2.86 x 10⁵. canada.ca These high values indicate that DIDP is expected to be immobile in soil and sediment, with a low likelihood of leaching into groundwater. epa.govcanada.ca

The strong sorption of DIDP to soil and sediment particles has a direct impact on its bioavailability and other environmental fate processes. researchgate.net While bound to these particles, DIDP is less available for uptake by organisms and its degradation can be slowed. epa.govresearchgate.net For instance, the rate of biodegradation in natural sediments is influenced by the sorption potential; highly sorbed phthalates like DIDP exhibit longer biodegradation half-lives because a smaller fraction is freely dissolved in the interstitial water and available to microbes. epa.govresearchgate.net Similarly, volatilization from water or moist soil surfaces is expected to be significantly reduced or attenuated by its strong adsorption to particulate matter. canada.ca

Table 2: Partitioning and Sorption Coefficients for this compound (DIDP)

| Coefficient | Value | Environmental Implication | Reference |

| Log Koc (estimated) | 5.46 - 6.04 | Immobile in soil | canada.ca |

| Koc (measured in sediment) | 2.86 x 10⁵ | Strong sorption to sediment | canada.ca |

| Log Kow (estimated) | >8.0 | High lipophilicity, tendency to partition from water | mst.dk |

Bioaccumulation and Biotransformation in Ecological Systems

Bioaccumulation Potential in Aquatic Organisms and Food Chains

Bioaccumulation refers to the uptake and concentration of a chemical in an organism from its environment. For DIDP, its high lipophilicity (high log Kow) suggests a potential for bioaccumulation. greenfacts.orgmst.dk However, experimental data show varied bioaccumulation potential across different aquatic species, largely influenced by their ability to metabolize the compound. mst.dk

Bioconcentration factor (BCF) is a common measure of a chemical's potential to accumulate in an aquatic organism from water. Studies have reported a wide range of BCF values for DIDP:

Fish: In carp (B13450389) (Cyprinus carpio), low BCF values of <3.6 and <14.4 have been measured, suggesting a low bioconcentration potential in fish. epa.govcanada.ca

Invertebrates: Higher BCF values have been observed in invertebrates. For the water flea (Daphnia magna), a mean BCF of 116 L/kg has been reported. canada.ca Mussels (Mytilus edulis) have shown the highest potential for bioconcentration, with BCF values ranging from 2,998 to 3,977. mst.dkcanada.ca Despite these high values, studies also show that DIDP is rapidly eliminated from mussel tissues once exposure ceases, with a depuration half-life of about 3.5 days. canada.caepa.gov

In terrestrial environments, the bioaccumulation potential of DIDP is considered low. epa.gov Its strong sorption to soil organic matter limits its bioavailability for uptake by soil-dwelling organisms like earthworms, which have shown very low BCF values of 0.01 to 0.02. epa.govepa.gov

Table 3: Experimentally Derived Bioconcentration Factors (BCF) for this compound (DIDP) in Aquatic Organisms

| Species | Common Name | BCF Value | Exposure Concentration (µg/L) | Reference |

| Cyprinus carpio | Carp | <14.4 | 100 | epa.govcanada.ca |

| Daphnia magna | Water Flea | 90 - 147 (mean 116) | 3 - 100 | canada.ca |

| Mytilus edulis | Mussel | 2,998 - 3,977 | 4.4 - 41.7 | mst.dkcanada.ca |

Biotransformation Processes in Aquatic and Terrestrial Species

Biotransformation, or metabolism, is a key process that limits the bioaccumulation of phthalates in organisms. mst.dk The ability to metabolize DIDP generally increases with the trophic level of the organism. mst.dksfu.ca

The primary metabolic pathway for DIDP in both aquatic and terrestrial species involves a two-step hydrolysis process. epa.govresearchgate.net

Primary Biodegradation: The first step is the hydrolysis of the DIDP diester into its monoester form, monoisodecyl phthalate (MIDP), and an isodecanol molecule. epa.goveuropa.eu This initial transformation is a crucial step in the breakdown of the compound.

Ultimate Biodegradation: The resulting MIDP, which is more water-soluble and bioavailable than the parent compound, can be further hydrolyzed to phthalic acid. epa.gov Phthalic acid can then be ultimately biodegraded to carbon dioxide (CO2) and/or methane (B114726) (CH4). epa.gov

Studies have shown that the extent of biotransformation varies among species, with fish generally exhibiting a greater metabolic capability than invertebrates like mollusks and crustaceans. mst.dksfu.ca This metabolic capacity is a primary reason for the lower BCF values observed in fish compared to some invertebrates and is a critical factor in mitigating the potential for bioaccumulation. mst.dksfu.ca In rodents, repeated oral exposure to DIDP results in metabolism primarily in the liver. greenfacts.org

Trophic Transfer and Biomagnification Considerations

Trophic transfer is the movement of contaminants through a food web. Biomagnification is the process where the concentration of a contaminant increases in organisms at successively higher levels in a food chain.

Despite its high lipophilicity, empirical and modeled data indicate that DIDP has a low potential for biomagnification in aquatic food webs. canada.cacanada.ca A study of a marine food web system reported an aquatic food web magnification factor (FWMF) of 0.44. epa.govepa.gov A value less than 1 indicates that the chemical does not biomagnify but instead undergoes trophic dilution, meaning its concentration decreases at higher trophic levels. epa.govsfu.ca

The primary reason for the lack of biomagnification is the efficient metabolism of DIDP by organisms, particularly those at higher trophic levels like fish. sfu.ca While dietary exposure is the main uptake route for a substance like DIDP, the ability of predator species to effectively metabolize the compound prevents it from accumulating to higher concentrations than those found in their prey. canada.casfu.ca Therefore, while DIDP is bioavailable and can be detected in various aquatic species, it is not expected to biomagnify through the food chain. canada.caepa.gov

Human Exposure and Biomonitoring of Diisodecyl Phthalate

Pathways of Human Exposure to Diisodecyl Phthalate (B1215562)

Humans can be exposed to DIDP through various routes due to its presence in a wide range of products, such as polyvinyl chloride (PVC) plastics, wire and cable insulation, building materials, and some consumer goods. canada.cagreenfacts.org Since DIDP is not chemically bound to the polymer matrix of these products, it can be released into the environment over time, leading to human contact. researchgate.net

Ingestion is a significant pathway for DIDP exposure. canada.ca This can occur through the consumption of food and beverages that have come into contact with DIDP-containing materials during processing and packaging. greenfacts.org Studies have shown that high molecular weight phthalates, like DIDP, are frequently found in food items. researchgate.net A fasting study demonstrated a rapid decline in the urinary metabolites of high molecular weight phthalates, including DIDP, suggesting that dietary intake is a primary driver of exposure for these compounds. nih.gov

Another major ingestion route, particularly for children, is the inadvertent ingestion of contaminated dust. canada.ca DIDP can leach from products into the indoor environment, where it accumulates in dust on floors and other surfaces. d-nb.info Hand-to-mouth behavior in young children increases their risk of exposure through this pathway. mdpi.com The Canadian House Dust Study, for instance, reported the presence of DIDP in household dust, and these concentrations are used to estimate daily ingestion doses. epa.gov

Inhalation is another route of human exposure to DIDP. cpsc.gov Due to its low vapor pressure, DIDP in the air is primarily associated with airborne particles or aerosols rather than existing in a gaseous state. greenfacts.orgnih.gov These particles can be inhaled and deposited in the respiratory tract. regulations.gov

The partitioning of DIDP between the gas phase and airborne particles is a key factor in determining inhalation exposure. romj.org Models of indoor environments show that semi-volatile organic compounds (SVOCs) like DIDP are emitted from products and then partition between the air, airborne particles, and settled dust. epa.gov The concentration of DIDP on these airborne particles influences the potential for inhalation exposure. romj.org While inhalation is a recognized pathway, for high molecular weight phthalates like DIDP, it is often considered a less significant contributor to total exposure compared to ingestion for the general population. romj.org

Dermal absorption represents a potential pathway for DIDP exposure, although its contribution is generally considered to be low. cpsc.govindustrialchemicals.gov.au Studies in rats have indicated that dermal absorption of DIDP is minimal, with estimates around 2-4%. industrialchemicals.gov.au The rate of dermal absorption for phthalates tends to decrease as their molecular weight increases. cpsc.gov

The migration of DIDP from plasticized materials, such as PVC, through the skin is a complex process. industrialchemicals.gov.au While direct quantitative data on the dermal absorption of DIDP in humans is limited, it is expected to be low. industrialchemicals.gov.au For risk assessment purposes, conservative estimates are often used. For instance, in some scenarios, a maximum dermal exposure has been assumed, although actual levels are likely much lower in most situations. greenfacts.org

Workers in industries that manufacture or process DIDP or DIDP-containing products are at risk for higher levels of exposure compared to the general population. cpsc.gov Occupational exposure can occur through both inhalation of aerosols and dermal contact with the pure substance or with products containing it. greenfacts.orgnih.gov

Specific occupational scenarios with increased exposure risk include:

Manufacturing: Workers involved in the production of DIDP, including tasks like reactor opening, drumming, and cleaning, may be exposed. greenfacts.org

Processing: The use of DIDP as a plasticizer in the manufacturing of PVC products, such as through calendering, extruding, and injection molding, can lead to worker exposure. greenfacts.org

Application: The use of end-products containing DIDP, for example in coatings, adhesives, or inks, can also result in occupational exposure. greenfacts.org

The U.S. Environmental Protection Agency (EPA) identified that female workers of reproductive age are at an unreasonable risk from acute exposure when spraying products containing DIDP, such as certain adhesives, sealants, paints, and coatings, without adequate protection. epa.govfederalregister.gov Air measurements in some plastics factories have generally shown low levels of airborne phthalates. nih.gov However, biomonitoring of workers can provide a more accurate assessment of total exposure from all routes.

Biomonitoring Methodologies for Diisodecyl Phthalate and its Metabolites

Biomonitoring is a critical tool for assessing human exposure to DIDP by measuring the parent compound or its metabolites in biological samples, most commonly urine. jst.go.jp Urine is the preferred matrix for non-persistent chemicals like phthalates because their metabolites are found in higher concentrations in urine than in blood. umweltbundesamt.de

Once in the body, high molecular weight phthalates like DIDP are rapidly metabolized. researchgate.netresearchgate.net The initial step is hydrolysis to its monoester, mono-isodecyl phthalate (MiDP). springermedizin.de However, MiDP is not a reliable biomarker because it is further metabolized and is often not detected in urine samples. researchgate.nettandfonline.com

Instead, the secondary, oxidized metabolites of DIDP are considered more sensitive and specific biomarkers of exposure. nih.govtandfonline.com These oxidative metabolites are formed through further metabolism of MiDP and are excreted in the urine in much higher concentrations. nih.gov

Key urinary metabolites used for biomonitoring DIDP include:

mono-carboxyisononyl phthalate (MCiNP): This is a major metabolite and is considered a useful biomarker for DIDP exposure. springermedizin.deresearchgate.net Studies have shown a high detection frequency of MCiNP in the general population. researchgate.nettandfonline.com

mono-hydroxyisodecyl phthalate (MHiDP): Another significant oxidative metabolite with a high detection rate in urine samples. researchgate.nettandfonline.com

mono-oxoisodecyl phthalate (MOiDP): This is also a key oxidative metabolite used in exposure assessment. researchgate.nettandfonline.com

A study of adult volunteers found that while the hydrolytic monoester (MiDP) was not detected, MCiNP, MHiDP, and MOiDP were detected in 98%, 96%, and 85% of the samples, respectively. researchgate.nettandfonline.com The concentrations of these oxidative metabolites were found to be significantly correlated with each other, confirming they originate from a common parent compound. nih.gov The higher frequency of detection and greater urinary concentrations of these oxidized metabolites make them superior biomarkers for assessing DIDP exposure compared to MiDP. nih.govtandfonline.com

Table 1: Detection Frequencies and Concentration Ranges of DIDP Metabolites in Urine Data from a study of 129 adult volunteers. Concentrations are semi-quantitative estimates.

| Metabolite | Detection Frequency (%) | Concentration Range (ng/mL) |

|---|---|---|

| mono-isodecyl phthalate (MiDP) | 0 | <0.3 |

| mono-carboxyisononyl phthalate (MCiNP) | 98 | <0.25 - 334.5 |

| mono-hydroxyisodecyl phthalate (MHiDP) | 96 | <0.25 - 589.0 |

| mono-oxoisodecyl phthalate (MOiDP) | 85 | <0.25 - 127.3 |

Source: Silva et al., 2007. tandfonline.com

Analytical Techniques for Quantifying this compound Metabolites in Biological Samples (e.g., GC-MS, HPLC-MS/MS)

The quantification of this compound (DIDP) metabolites in biological samples is crucial for assessing human exposure. Due to the rapid metabolism of phthalates, biomonitoring focuses on their metabolites in urine rather than the parent compound. nih.govmdpi.com The primary analytical techniques employed for this purpose are gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS). researchgate.netfrontiersin.org

GC-MS methods have been developed for the determination of various phthalate metabolites, including those of DIDP. frontiersin.org However, the analysis of high-molecular-weight phthalates like DIDP by GC-MS can be challenging as it often results in an unresolved cluster of peaks that predominantly fragment to the phthalic anhydride (B1165640) ion (m/z = 149), making quantification difficult. chromatographyonline.com To overcome this, some GC-MS methods may require a derivatization step to handle the polar and thermally unstable nature of the metabolites. frontiersin.org A more recent advancement is the use of GC coupled with atmospheric-pressure chemical ionization (APCI), which allows for the successful ionization of high-molecular-weight phthalates like DIDP, yielding spectra with the molecular ion as the base peak. chromatographyonline.com

HPLC-MS/MS is a widely used and highly sensitive technique for the analysis of phthalate metabolites. frontiersin.orgchromatographyonline.com This method, often utilizing isotope dilution, is considered one of the most appropriate and precise for analyzing the very low concentrations of metabolites found in biological samples. frontiersin.org It allows for the simultaneous detection of multiple phthalate monoesters with a relatively short chromatographic run time. chromatographyonline.com The sample preparation for both GC-MS and HPLC-MS/MS typically involves enzymatic treatment to deconjugate the metabolites, followed by an extraction step, such as solid-phase extraction (SPE). researchgate.netchromatographyonline.com

The primary oxidative metabolite of DIDP used as a biomarker for exposure is monocarboxynonyl phthalate (MCNP). nih.govresearchgate.net Studies have shown that secondary oxidative metabolites of high-molecular-weight phthalates like DIDP are more sensitive biomarkers than their primary monoester metabolites because they are found in higher concentrations and are detected more frequently in urine samples. nih.govresearchgate.net

Table 1: Comparison of Analytical Techniques for DIDP Metabolite Quantification

| Feature | Gas Chromatography-Mass Spectrometry (GC-MS) | High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) |

| Principle | Separates volatile compounds based on their physical and chemical properties, followed by detection based on mass-to-charge ratio. | Separates compounds based on their interaction with a stationary phase, followed by highly selective and sensitive mass detection. |

| Sample Preparation | Often requires derivatization to increase volatility and thermal stability of metabolites. frontiersin.org | Typically involves enzymatic hydrolysis and solid-phase extraction (SPE). chromatographyonline.com |

| Selectivity/Sensitivity | Can be challenging for high-molecular-weight phthalates due to fragmentation patterns. chromatographyonline.com | High selectivity and sensitivity, especially with isotope dilution. frontiersin.org |

| Common Analytes | Various phthalate monoesters and oxidative metabolites. | A wide range of phthalate metabolites, including MCNP. chromatographyonline.comnih.gov |

| Advantages | Established technique with wide availability. | High precision for low concentrations, suitable for complex matrices. frontiersin.org |

| Disadvantages | Potential for unresolved peaks and fragmentation issues with high-molecular-weight phthalates. chromatographyonline.com | Higher cost of instrumentation. chromatographyonline.com |

Temporal Variability of Urinary Metabolite Measurements and Exposure Assessment

Assessing human exposure to this compound (DIDP) through urinary metabolite measurements requires an understanding of their temporal variability. Phthalates are known to have short biological half-lives, typically ranging from 3 to 18 hours, leading to fluctuations in urinary metabolite concentrations over a short period. capes.gov.br This high intra-individual variability can impact the accuracy of long-term exposure assessment based on a single spot urine sample.

The reproducibility of urinary phthalate metabolite concentrations is often evaluated using the intraclass correlation coefficient (ICC). Studies have shown that the ICCs for metabolites of high-molecular-weight phthalates like DIDP are generally weak, ranging from 0.1 to 0.3. capes.gov.br This indicates a higher degree of temporal variability compared to metabolites of some lower-molecular-weight phthalates. capes.gov.br For instance, one study reported that concentrations of phthalate metabolites in samples collected about two weeks apart showed less variation than those collected annually. nih.govacs.org

Despite the high temporal variability, a single spot urine sample is still considered moderately representative for assessing phthalate exposure over a longer period, such as several weeks or months, assuming no drastic changes in daily habits. researchgate.netresearchgate.net However, the high variability and the low ICCs for high-molecular-weight phthalate metabolites suggest a risk of exposure misclassification in epidemiological studies. researchgate.net Collecting multiple urine samples over time can provide a more robust and reliable measure of an individual's typical exposure. While 24-hour urine samples can offer a more integrated measure of exposure, the logistical challenges of collection often make spot or first-morning urine samples more practical for large-scale biomonitoring studies. researchgate.net

Population-Level Exposure Assessments and Trends

General Population Exposure Levels and Demographic Differences (e.g., children vs. adults)

Population-level biomonitoring studies, such as the National Health and Nutrition Examination Survey (NHANES) in the United States, have provided valuable data on the exposure of the general population to this compound (DIDP). nih.govresearchgate.net These studies consistently show that exposure to DIDP is widespread. The primary biomarker used to assess DIDP exposure is its oxidative metabolite, monocarboxynonyl phthalate (MCNP). nih.gov

Data from NHANES (2005-2006) revealed that MCNP was detected in 89.9% of urine samples from the U.S. general population aged 6 years and older. researchgate.net A significant demographic difference in exposure levels is consistently observed between children and adults. Multiple studies have reported that children generally have higher urinary concentrations of phthalate metabolites, including those of DIDP, compared to adolescents and adults. nih.govmdpi.comresearchgate.net For example, adjusted geometric mean concentrations of MCNP were found to be significantly higher in children than in adolescents and adults. researchgate.net This elevated exposure in children is thought to be due to factors such as different lifestyle behaviors, higher dietary intake relative to body weight, and increased ingestion of dust from indoor surfaces. europa.eu

The median urinary concentration of a DIDP metabolite (MCINP, likely a typo in the source for MCNP) in the general population was reported to be around 2.7 µg/L. nih.govnih.gov

Table 2: DIDP Metabolite (MCNP) Levels in the U.S. Population (NHANES 2005-2006)

| Population Group | Detection Frequency (%) | Geometric Mean (µg/L) |

| General Population (≥ 6 years) | 89.9 | Not specified in provided search results |

| Children | Significantly higher than adults | Not specified in provided search results |

| Adolescents | Lower than children | Not specified in provided search results |

| Adults | Lower than children | Not specified in provided search results |

Trends in this compound Exposure Over Time

The landscape of phthalate exposure has been dynamic over the past few decades, largely influenced by regulatory actions and changes in manufacturing practices. While exposure to some phthalates like di(2-ethylhexyl) phthalate (DEHP) has been decreasing in countries like the United States and Germany, exposure to replacement phthalates, including Diisononyl phthalate (DINP) and potentially DIDP, has shown different trends. researchgate.netumweltprobenbank.de

In the United States, data from the National Health and Nutrition Examination Survey (NHANES) between 2001 and 2010 showed an increasing trend for some high-molecular-weight phthalate metabolites. nih.gov Specifically, the urinary concentrations of monocarboxynonyl phthalate (MCNP), a metabolite of DIDP, showed a 15% increase during this period. nih.gov This suggests a potential shift in the use of phthalates in consumer products, with DIDP possibly being used as a substitute for other restricted phthalates.

Conversely, a German study observing trends from 1988 to 2015 noted a decline in DINP metabolite levels in more recent years, suggesting that non-phthalate alternatives may be increasingly used. researchgate.net It's important to note that trends can vary by region. For instance, while DEHP exposure has decreased in the U.S. and Germany, it has increased in China. capes.gov.br The evolving regulatory landscape, such as the temporary restriction on DIDP in toys that can be placed in a child's mouth, may also influence future exposure trends. researchgate.net

Comparative Analysis of this compound Exposure with Other Phthalates and Alternatives

Human exposure to this compound (DIDP) does not occur in isolation but as part of a complex mixture of various phthalates and their alternatives. Biomonitoring studies allow for a comparative analysis of exposure levels. For instance, in the U.S. population, the median concentration of a DIDP metabolite was found to be 2.7 µg/L, while the median concentration for a metabolite of the structurally similar Diisononyl phthalate (DINP) was higher at 5.1 µg/L. nih.govresearchgate.net

Studies have highlighted a shift in phthalate usage patterns. As concerns over the health effects of phthalates like DEHP and di-n-butyl phthalate (DnBP) have grown, their use has declined in some regions, accompanied by an increase in the use of replacements like DINP and DIDP. researchgate.netmedrxiv.org For example, NHANES data from 2001-2010 showed that while metabolites of DEHP and DnBP decreased, metabolites of DINP and Diisobutyl phthalate (DiBP) increased significantly. nih.gov This suggests a substitution effect within the phthalate family.

Furthermore, the search for safer plasticizers has led to the introduction of non-phthalate alternatives, such as di(isononyl)cyclohexane-1,2-dicarboxylate (DINCH). researchgate.net Comparative toxicity studies are ongoing to evaluate the relative safety of these alternatives. Some research suggests that while DINP and DIDP exposure may be increasing as replacements for other phthalates, the use of non-phthalate alternatives is also on the rise in certain regions like Germany. researchgate.net This complex interplay of chemical substitution necessitates continued and expanded biomonitoring to track population exposure to both legacy phthalates, their replacements like DIDP, and newer alternatives.

Physiologically Based Pharmacokinetic (PBPK) Modeling for this compound

Physiologically based pharmacokinetic (PBPK) models are mathematical tools that simulate the absorption, distribution, metabolism, and excretion (ADME) of chemicals in the body. While specific PBPK models for this compound (DIDP) are not extensively detailed in the provided search results, the development of such models for structurally similar phthalates like Diisononyl phthalate (DINP) provides a strong foundation. nih.govtandfonline.com

A PBPK model for DINP has been developed by adapting existing models for other phthalates like DEHP and di-butylphthalate (DBP). nih.govtandfonline.com These models incorporate key physiological and biochemical processes, including the hydrolysis of the parent phthalate in the gut, plasma, and liver, as well as the subsequent oxidative metabolism and conjugation of the resulting monoester metabolites. nih.govtandfonline.com Data from both animal (e.g., pregnant rats) and human studies are used to parameterize and validate these models, ensuring they can reliably predict internal dose metrics across a range of exposure levels. nih.govtandfonline.com

The development of a robust PBPK model for DIDP would be a valuable tool for risk assessment. It would allow for:

Cross-species extrapolation: Translating toxicological data from animal studies to predict potential human health risks. tandfonline.com

In vitro-in vivo extrapolation (IVIVE): Linking data from cell-based laboratory studies to whole-body exposure scenarios. researchgate.net

Reverse dosimetry: Estimating external exposure levels based on measured biomarker concentrations in urine or blood. researchgate.net

The complexity of phthalate metabolism, where the parent diesters are rapidly hydrolyzed to monoesters which are then further metabolized, underscores the necessity of PBPK models for accurately interpreting biomonitoring data and understanding the relationship between external exposure and internal dose. researchgate.net

Toxicological Mechanisms of Diisodecyl Phthalate

Hepatic Toxicity and Associated Mechanisms